molecular formula C9H16N4O B11729568 3-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide

3-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11729568
M. Wt: 196.25 g/mol
InChI Key: WGQCAYCLFNSOLX-UHFFFAOYSA-N
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Description

3-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-amino-1-methyl-1H-pyrazole-4-carboxamide with butylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

3-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases such as cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor functions by binding to their ligand-binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-1H-pyrazole-4-carboxamide: Lacks the butyl group, which may affect its biological activity and solubility.

    3-Amino-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a different position of the carboxamide group, leading to different reactivity and properties.

    4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Contains a propyl group instead of a butyl group, which may influence its pharmacokinetic properties.

Uniqueness

3-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of the butyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its distinct biological activities and applications compared to other similar compounds.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-amino-N-butyl-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C9H16N4O/c1-3-4-5-11-9(14)7-6-13(2)12-8(7)10/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14)

InChI Key

WGQCAYCLFNSOLX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CN(N=C1N)C

Origin of Product

United States

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